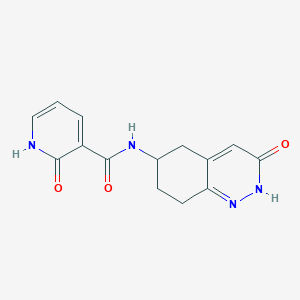

![molecular formula C23H16FNO3 B2620000 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923156-83-6](/img/structure/B2620000.png)

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

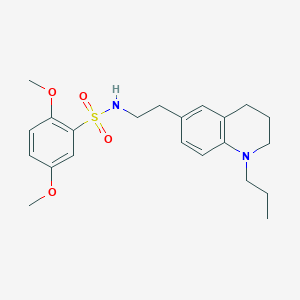

This compound is a derivative of chromen-6-one (also known as coumarin), which is a heterocyclic compound . The molecule also contains a fluorophenyl group and a benzamide group. Compounds with these groups are often involved in a wide range of biological activities .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and functional group transformations . The exact synthesis pathway for this compound would depend on the specific positions of the substituents and the desired stereochemistry.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromen-6-one core, a fluorophenyl group, and a benzamide group . The exact 3D structure would depend on the specific stereochemistry of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present . For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might increase its lipophilicity, while the amide group might allow for hydrogen bonding .Mechanism of Action

The presence of a 4H-chromen-6-yl group in this compound suggests that it might interact with biological targets in a manner similar to other chromene derivatives. Chromenes are a class of compounds that have been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects .

The fluorophenyl group in this compound might enhance its ability to interact with certain biological targets. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, potency, and selectivity .

Advantages and Limitations for Lab Experiments

One of the major advantages of using FLB 457 in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to specifically target these receptors and study their role in various processes. However, one of the limitations of using FLB 457 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of FLB 457 in scientific research. One area of interest is the study of its role in the treatment of substance abuse and addiction. It has also been suggested that FLB 457 could be used in the development of new treatments for neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of FLB 457 and its potential applications in various fields.

Synthesis Methods

The synthesis of FLB 457 involves the condensation of 2-methylbenzoyl chloride with 6-acetyl-2-aminobenzopyrone, followed by the reaction with 4-fluoroaniline. The resulting product is then purified through recrystallization to obtain pure FLB 457.

Scientific Research Applications

FLB 457 has been widely used in scientific research for its potential applications in various fields. It has been extensively studied for its role in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders. It has also been used in the study of drug addiction and substance abuse.

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-4-2-3-5-18(14)23(27)25-17-10-11-21-19(12-17)20(26)13-22(28-21)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGLHMHKFDVLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

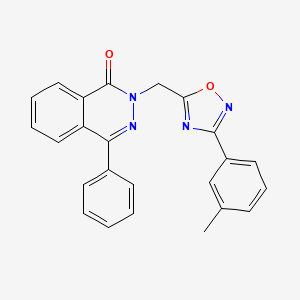

![7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619918.png)

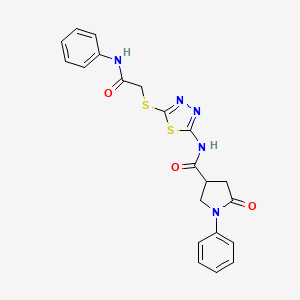

![3-[(4-bromo-3,5-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2619920.png)

![Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2619923.png)

![2,5-dimethoxy-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2619929.png)

![1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2619930.png)

![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619934.png)

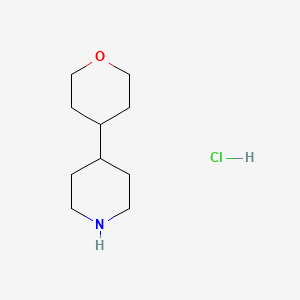

![6-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2619937.png)

![(5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619940.png)